4-(4-Bromo-benzyl)-thiomorpholine 1,1-dioxide
Description
4-(4-Bromo-benzyl)-thiomorpholine 1,1-dioxide is a thiomorpholine derivative characterized by a benzyl group substituted with a bromine atom at the para position and a sulfone group (1,1-dioxide) on the thiomorpholine ring. Thiomorpholine 1,1-dioxides are sulfur-containing heterocycles with broad pharmacological relevance, including antimicrobial, antiviral, and kinase inhibitory activities .
Properties
IUPAC Name |
4-[(4-bromophenyl)methyl]-1,4-thiazinane 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2S/c12-11-3-1-10(2-4-11)9-13-5-7-16(14,15)8-6-13/h1-4H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSSKLCBHWXGCIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1CC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used as an intermediate in organic synthesis and as a reagent in various chemical reactions. Biology: Medicine: The compound may be explored for its therapeutic properties and potential use in drug development. Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-(4-Bromo-benzyl)-thiomorpholine 1,1-dioxide exerts its effects involves its interaction with specific molecular targets and pathways. The bromobenzyl group can participate in binding interactions with enzymes or receptors, leading to biological effects. The exact mechanism may vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogues vary in substituents on the benzyl ring or thiomorpholine moiety. These modifications influence molecular weight, solubility, and bioactivity:
*Estimated based on halogen substitution trends. †Predicted using QSAR models.
Key Observations :
- Ortho-Substituents : Ortho-fluoro groups (e.g., 3-Fluoro-4-bromo derivative) introduce steric hindrance, which may reduce binding affinity to certain targets .
Comparison :
- MCPBA Oxidation : Preferred for introducing sulfone groups but requires handling of peracids .
- Indium/AcOH Cyclization : Efficient for para-alkyl-substituted nitroarenes (yields up to 75%) but less effective for ortho-substituted derivatives .
Antimicrobial Activity (MIC Values in µg/mL):
ND: No data available for the target compound.
- Propargyl Derivative : Exhibits potent activity against Gram-positive bacteria (MIC = 12.5 µg/mL) .
- Carboxylate Amides : Moderate activity, suggesting electron-withdrawing groups may reduce efficacy .
Antiviral Activity:
- BMS-955176 : A thiomorpholine 1,1-dioxide derivative (2-chloroethyl substituent) shows broad-spectrum anti-HIV activity (EC₅₀ = 2–10 nM) . This highlights the scaffold’s versatility in targeting viral maturation.
Pharmacokinetic Considerations
Biological Activity
4-(4-Bromo-benzyl)-thiomorpholine 1,1-dioxide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, efficacy against different biological targets, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: C10H12BrN2O2S. Its structure includes a thiomorpholine ring and a bromobenzyl substituent, which contribute to its unique reactivity and biological properties.
The biological activity of this compound is attributed to its interaction with various biological targets. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes, which may play a role in cancer proliferation and microbial resistance.
- Antimicrobial Activity : Preliminary studies indicate that it exhibits antimicrobial properties against certain bacterial strains.
- Anticancer Potential : The compound has been investigated for its ability to induce apoptosis in cancer cell lines.
Biological Activity Overview
Antimicrobial Studies
Research indicates that this compound demonstrates significant antimicrobial activity. In one study, it was tested against several bacterial strains, showing effective inhibition at low concentrations. This suggests potential applications in treating bacterial infections.
Anticancer Activity
A notable study evaluated the compound's effects on human leukemia cell lines (CEM-13). The results indicated that the compound could induce apoptosis effectively, with IC50 values comparable to established anticancer agents. This highlights its potential as a lead compound for further drug development.
Enzyme Inhibition
Another research effort focused on the compound's ability to inhibit specific kinases associated with cancer progression. The findings suggest that this compound could disrupt signaling pathways critical for tumor growth.
Preparation Methods
Nucleophilic Substitution Using 4-Bromobenzyl Halides
A common approach involves reacting thiomorpholine 1,1-dioxide with 4-bromobenzyl bromide or chloride under basic conditions to substitute the benzyl group at the nitrogen atom.
- Reagents and Conditions : Thiomorpholine 1,1-dioxide is treated with 4-bromobenzyl bromide in the presence of a base such as potassium carbonate or sodium hydride in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
- Reaction Parameters : The reaction is typically stirred at room temperature or slightly elevated temperatures (40–80 °C) overnight.
- Outcome : This yields the N-substituted 4-(4-bromo-benzyl)-thiomorpholine 1,1-dioxide with moderate to high yields (50–90%).
This method benefits from straightforward reaction conditions and commercially available starting materials.
Reductive Amination of Thiomorpholine 1,1-dioxide with 4-Bromobenzaldehyde
Another effective synthetic route is the reductive amination of thiomorpholine 1,1-dioxide with 4-bromobenzaldehyde.
- Procedure :
- Mix equimolar amounts of thiomorpholine 1,1-dioxide and 4-bromobenzaldehyde in an appropriate solvent such as methanol or dichloromethane.
- Add a reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride under mild acidic conditions (e.g., acetic acid).
- Stir the mixture at room temperature overnight.
- Advantages : This method allows for selective formation of the secondary amine linkage with high purity.
- Yields : Reported yields range from 60% to 85%, depending on reaction optimization.
This reductive amination method is widely used in medicinal chemistry for preparing substituted thiomorpholine derivatives due to its efficiency and selectivity.
Williamson Ether Synthesis Followed by Nucleophilic Substitution
In some complex synthetic schemes, a precursor benzyl ether is synthesized first via Williamson ether synthesis, then converted into the target compound by nucleophilic substitution with thiomorpholine 1,1-dioxide.
- Step 1 : Alkylation of 4-hydroxybenzaldehyde with 2-bromoalkyl derivatives in the presence of potassium carbonate in DMF at room temperature overnight.
- Step 2 : Conversion of the resulting aldehyde or alcohol intermediate to a corresponding halide (e.g., chloride) using thionyl chloride (SOCl2).
- Step 3 : Nucleophilic substitution with thiomorpholine 1,1-dioxide under basic conditions to yield the final product.
This multi-step approach allows for structural diversification but is more time-consuming.
Oxidation of Thiomorpholine Derivatives
The thiomorpholine ring is oxidized to the 1,1-dioxide (sulfone) form using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
- Typical Procedure :
- Dissolve the thiomorpholine derivative in dichloromethane.
- Add m-CPBA dropwise at 0 °C.
- Stir the reaction mixture at room temperature for 12–16 hours.
- Quench excess oxidant with sodium bisulfite solution.
- Outcome : This yields the sulfone (1,1-dioxide) with high selectivity and yield.
Oxidation is often the final step in the synthesis to ensure the sulfone functionality is intact.
Data Table: Summary of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Nucleophilic substitution | Thiomorpholine 1,1-dioxide, 4-bromobenzyl bromide, K2CO3 | DMF or acetonitrile, RT–80 °C, overnight | 50–90 | Simple, direct substitution |
| Reductive amination | Thiomorpholine 1,1-dioxide, 4-bromobenzaldehyde, NaBH3CN, AcOH | Methanol/DCM, RT, overnight | 60–85 | High selectivity, widely used |
| Williamson ether + substitution | 4-hydroxybenzaldehyde, 2-bromoalkyl halide, SOCl2, thiomorpholine 1,1-dioxide | DMF, RT, sequential steps | 40–70 | Multi-step, allows structural variation |
| Oxidation | Thiomorpholine derivative, m-CPBA | DCM, 0 °C to RT, 12–16 hours | >90 | Final oxidation step to sulfone |
Research Findings and Optimization Notes
- The nucleophilic substitution method's yield depends strongly on the base used and solvent polarity. Potassium carbonate in DMF is preferred for optimal conversion.
- Reductive amination requires careful control of pH to avoid side reactions; acetic acid is commonly used to maintain mildly acidic conditions.
- Oxidation with m-CPBA is highly efficient but requires quenching to remove excess oxidant to prevent overoxidation or degradation.
- Purification is typically achieved by silica gel column chromatography using eluents such as petroleum ether/ethyl acetate mixtures.
- Structural confirmation is performed by NMR spectroscopy (1H, 13C), mass spectrometry, and sometimes X-ray crystallography to verify the sulfone and substitution pattern.
Q & A
Q. What are the recommended synthetic routes for 4-(4-Bromo-benzyl)-thiomorpholine 1,1-dioxide?
Methodological Answer: The compound can be synthesized via sulfonamidation reactions. For example, a direct sulfonamidation approach using (4-bromophenyl)methanol with 1,2-thiazinane-1,1-dioxide in the presence of 2,3,4,5-tetrafluorophenylboronic acid, oxalic acid dihydrate, and a hexafluoroisopropanol (HFIP)/nitromethane mixture has been reported . Reaction optimization should focus on controlling temperature (typically 25–60°C) and solvent polarity to maximize yield. Post-synthesis purification via column chromatography (40% EtOAc/hexane) and characterization by TLC (Rf ~0.44 in similar systems) is advised .
Q. How should researchers handle and store this compound safely in the laboratory?
Methodological Answer: Based on analogous thiomorpholine derivatives, the compound may pose hazards such as acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335). Safety protocols include:
- Use of PPE (nitrile gloves, lab coat, goggles) and fume hoods during handling.
- Storage in airtight containers under inert gas (e.g., N₂) at 2–8°C to prevent degradation.
- Immediate disposal of contaminated materials via incineration or approved chemical waste channels. Always consult institutional safety guidelines and SDS documentation .
Q. What spectroscopic techniques are optimal for characterizing its purity and structural integrity?
Methodological Answer: Key techniques include:
- ¹H/¹³C NMR : Use CDCl₃ as the solvent; expected signals include aromatic protons at δ 7.40 (d, J = 8.8 Hz) and δ 6.80 (d, J = 8.8 Hz) for the bromophenyl group, with thiomorpholine ring protons at δ 3.82 (t) and δ 3.10 (t) .
- IR Spectroscopy : Look for S=O stretches at ~1313 cm⁻¹ and aromatic C-Br vibrations near 600–800 cm⁻¹ .
- GC-MS : A molecular ion peak at m/z 291 (M+1) with fragmentation patterns (e.g., m/z 223, 184) confirms identity .
Advanced Research Questions
Q. How do variations in sulfonamidation reaction conditions affect the yield and purity of the compound?
Methodological Answer: Critical parameters include:
- Catalyst choice : Boronic acids (e.g., 2,3,4,5-tetrafluorophenylboronic acid) enhance reaction efficiency by stabilizing intermediates.
- Solvent polarity : HFIP/nitromethane mixtures improve solubility of aromatic intermediates, reducing side products.
- Temperature control : Reactions above 60°C may lead to decomposition; lower temperatures (25–40°C) favor selectivity. Monitor progress via TLC and adjust conditions dynamically .
Q. What strategies can resolve discrepancies in NMR data across different solvent systems or impurity profiles?
Methodological Answer:
- Solvent standardization : Use deuterated solvents consistently (e.g., CDCl₃ for comparability with literature δ 7.40–6.80 shifts) .
- Impurity profiling : Employ HPLC-MS with a C18 column (acetonitrile/water gradient) to detect byproducts. Adjust recrystallization solvents (e.g., EtOH/water) to remove polar impurities.
- Dynamic NMR experiments : Variable-temperature NMR can clarify conformational changes causing signal splitting .
Q. How can computational modeling predict the compound’s binding interactions with biological targets?
Methodological Answer:
- Docking studies : Use software like AutoDock Vina to model interactions with sulfonamide-sensitive enzymes (e.g., carbonic anhydrase). Focus on the bromophenyl group’s hydrophobic interactions and the sulfone’s hydrogen-bonding potential.
- Molecular dynamics (MD) simulations : Simulate binding stability in aqueous environments (AMBER/CHARMM force fields) to assess conformational flexibility.
- QSAR analysis : Correlate substituent modifications (e.g., replacing Br with other halogens) with activity data from in vitro assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
